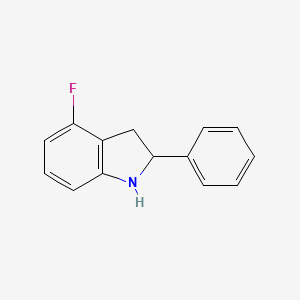

4-Fluoro-2-phenylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12FN |

|---|---|

Molecular Weight |

213.25 g/mol |

IUPAC Name |

4-fluoro-2-phenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H12FN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |

InChI Key |

UUDVNPGPTRJMJH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C(=CC=C2)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 Phenylindoline and Its Analogs

Direct Synthetic Routes to the 4-Fluoro-2-phenylindoline Core

Direct synthesis of the this compound core often involves the formation of the indoline (B122111) ring system with the fluorine substituent already in place on the starting materials.

Reductive Strategies for Indoline Core Formation

A common and straightforward approach to synthesizing indolines is through the reduction of the corresponding indole (B1671886) derivatives. This can be achieved using various reducing agents and catalytic systems. For instance, N-(tert-butoxycarbonyl)indoles can be efficiently reduced to N-(tert-butoxycarbonyl)indolines using polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent in the presence of a palladium catalyst at room temperature. organic-chemistry.org Another method involves the use of a Brønsted acid-catalyzed transfer hydrogenation of indole derivatives with a Hantzsch dihydropyridine (B1217469) as the hydrogen source, which yields optically active indolines with high enantioselectivities. organic-chemistry.org

Visible-light-induced dearomative annulation of indoles represents a modern strategy for forming fused and spiro indolines. acs.org For example, a photoinduced reductive Heck cyclization of indole derivatives can be achieved without a photocatalyst or photosensitizer. acs.org Additionally, an electrochemical protocol utilizing the CO2 radical anion can produce trans-oriented 2,3-dicarboxylic acids from N-protected indoles. organic-chemistry.org

| Method | Reducing Agent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | PMHS/Palladium Catalyst | Mild conditions, good yields | organic-chemistry.org |

| Transfer Hydrogenation | Hantzsch Dihydropyridine/Brønsted Acid | High enantioselectivity for chiral indolines | organic-chemistry.org |

| Photoreductive Heck Cyclization | Visible light (catalyst-free) | Forms fused indolines | acs.org |

| Electrochemical Dicarboxylation | CO2 radical anion | Produces trans-2,3-dicarboxylated indolines | organic-chemistry.org |

Enantioselective Synthesis Approaches for Fluorinated Indolines and Related Structures

The development of enantioselective methods is crucial for producing chiral fluorinated indolines, which are often the biologically active isomers.

Chiral Catalysis (e.g., Organocatalysis, Asymmetric Hydrogenation)

Asymmetric hydrogenation of indoles is a direct and atom-economical method for synthesizing chiral indolines. dicp.ac.cn Palladium-catalyzed asymmetric hydrogenation of in situ generated indoles can produce optically active indolines with up to 96% enantiomeric excess (ee). dicp.ac.cnrsc.org The presence of a strong Brønsted acid is often important for both the formation of the indole intermediate and the subsequent asymmetric hydrogenation. dicp.ac.cnrsc.org

Rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have also been successfully employed for the highly enantioselective hydrogenation of N-protected indoles, affording chiral indolines with up to 95% ee. researchgate.net These catalysts often require a base to achieve high enantioselectivity. researchgate.net

Organocatalysis provides another powerful tool for the enantioselective synthesis of fluorinated heterocyclic structures. For example, the enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. nih.govacs.orgnih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium/Chiral Ligand + Brønsted Acid | Asymmetric Hydrogenation | One-pot process, up to 96% ee | dicp.ac.cnrsc.org |

| [Rh(nbd)2]SbF6/PhTRAP + Base | Asymmetric Hydrogenation | Up to 95% ee for N-protected indoles | researchgate.net |

| (S)-TRIP-derived phosphoric acid | Intramolecular Aza-Michael Reaction | Enantioselective synthesis of fluorinated indolizidinones | nih.govacs.orgnih.gov |

Biocatalytic Desymmetrization Protocols

While specific examples for this compound are not detailed in the provided search results, biocatalytic desymmetrization is a recognized strategy for creating chiral molecules. This approach utilizes enzymes to selectively react with one of two prochiral groups in a symmetrical starting material, thereby introducing chirality.

Multi-component and Cascade Reactions in Indoline Synthesis

Multi-component reactions (MCRs) and cascade reactions offer efficient pathways to complex molecules like indolines in a single step, minimizing waste and saving time. nih.govdntb.gov.uaresearchgate.net These reactions can simultaneously form multiple bonds, allowing for the rapid assembly of the indoline core. nih.gov

A novel multi-component, cascade approach for indole synthesis has been developed using simple reagents like unfunctionalized alkenes, diazonium salts, and sodium triflinate. nih.govdntb.gov.ua This method is based on the radical trifluoromethylation of alkenes as an entry into Fischer indole synthesis. nih.govdntb.gov.ua Palladium-catalyzed three-component reactions of aryl iodides, internal alkynes, and an N,N-dimethylhydroxylamine electrophile have also been developed for indole synthesis. nih.gov

Transition-Metal-Catalyzed Synthetic Protocols

Transition-metal catalysis is a cornerstone of modern organic synthesis and plays a vital role in the construction of indoline scaffolds. nih.govnih.govmdpi.commdpi.comresearchgate.net Palladium-based methodologies are particularly prominent in the synthesis of nitrogen-containing heterocycles. mdpi.com

Palladium-catalyzed reactions such as the Heck reaction, Suzuki-Miyaura coupling, and C-H activation are frequently employed. nih.govmdpi.commdpi.com For instance, a one-pot, three-component reaction involving a palladium catalyst can be used to synthesize indolines, where the versatility of this transformation is highlighted by its tolerance of a wide variety of functional groups. nih.gov Furthermore, palladium-catalyzed asymmetric dearomative arylation of indoles has been achieved through a desymmetrization strategy, providing a route to spiroindolenines with excellent diastereo- and enantioselectivities. acs.org

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Heck Reaction | Formation of C-C bonds | mdpi.com |

| Palladium | Suzuki-Miyaura Coupling | Formation of C-C bonds | mdpi.com |

| Palladium | C-H Activation | Direct functionalization of C-H bonds | nih.gov |

| Palladium | Asymmetric Dearomative Arylation | Desymmetrization strategy for spiroindolenines | acs.org |

Palladium-Catalyzed Reactions (e.g., Suzuki Coupling, C2-Arylation, Sonogashira-type)

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds. For the synthesis of 2-arylindolines, including the 4-fluoro substituted variant, palladium-catalyzed cross-coupling reactions are of paramount importance.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organic halide, is a versatile method for introducing the phenyl group at the C2-position of the indoline ring. While a direct synthesis of this compound via this method is not extensively documented in readily available literature, the synthesis of analogous compounds such as fluorinated biphenyl (B1667301) derivatives demonstrates the feasibility of this approach. For instance, the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-fluorobenzene, catalyzed by palladium nanoparticles supported on COOH-modified graphene, has been shown to be highly efficient. ias.ac.in This methodology could theoretically be adapted to a suitable 4-fluoro-2-haloindoline precursor to yield the desired this compound.

A study on the palladium-catalyzed C-H and C-N arylation of aminothiazoles with arylboronic acids highlights the utility of Pd(OAc)2/phen/TEMPO/LiBF4 in air for C-H arylation. mdpi.com Such conditions could potentially be optimized for the direct C2-arylation of a 4-fluoroindoline (B1316176) core.

C2-Arylation:

Direct C-H arylation at the C2 position of an indole or indoline ring is an atom-economical approach to synthesize 2-aryl derivatives. Research has shown that N-substituted indoles can be selectively arylated at the C2-position with good yields and low catalyst loadings. acs.org While specific examples for this compound are not prevalent, the general methodology is well-established. For example, the palladium-catalyzed direct C2-arylation of free (N-H) indoles can be achieved through a norbornene-mediated C-H activation process, demonstrating high regioselectivity and functional group tolerance.

Sonogashira-type Reactions:

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is another powerful palladium-catalyzed transformation that can be employed in the synthesis of indole and indoline derivatives. This reaction is typically used to introduce an alkynyl substituent, which can then be further transformed. While not a direct route to 2-phenylindoline (B1614884), it serves as a crucial step in multi-step synthetic sequences. The reaction proceeds in the presence of a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. nih.gov The versatility of the Sonogashira reaction makes it a widely used tool in the synthesis of complex molecules.

| Reaction Type | Catalyst/Reagents | Substrates | Product | Key Features |

| Suzuki Coupling | Pd nanoparticles on G-COOH | Arylboronic acids, Aryl halides | Biaryl compounds | High efficiency, potential for fluorinated derivatives. ias.ac.in |

| C2-Arylation | Pd(OAc)2, Ligands | Indoles, Aryl halides | 2-Arylindoles | High regioselectivity, atom-economical. acs.org |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) cocatalyst | Terminal alkynes, Aryl/Vinyl halides | Arylalkynes/Enynes | Versatile for introducing alkynyl groups for further functionalization. nih.gov |

Rhodium(III)-Catalyzed Cyclizations

Rhodium(III)-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful methods for the synthesis of heterocyclic compounds. The synthesis of indole and indoline derivatives through rhodium-catalyzed cyclization reactions offers high efficiency and regioselectivity.

Tandem multi-site cyclization triggered by Rh(III)-catalyzed C-H activation has been demonstrated for the synthesis of various indole-containing frameworks, including spirocycle indolin-3-ones (C2-cyclization) and benzo[a]carbazoles (C3-cyclization). nih.gov These processes highlight the versatility of rhodium catalysis in constructing complex molecular architectures from simple starting materials. Furthermore, Rh(III)-catalyzed C-H activation at the C4-position of indole has been reported, leading to switchable hydroarylation and oxidative Heck-type reactions of maleimides, showcasing the potential for functionalization at different positions of the indole ring. acs.org

A plausible mechanism for the rhodium-catalyzed oxidative annulation of 2-phenylindole (B188600) with alkenes or alkynes involves the coordination of the indole nitrogen to the Rh(III) center, followed by ortho-C-H activation to form a five-membered rhodacycle intermediate. nih.gov This intermediate can then undergo insertion of the alkene or alkyne, followed by reductive elimination to afford the annulated product and regenerate the Rh(I) species, which is then reoxidized to complete the catalytic cycle. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Products | Reference |

| [Cp*RhCl2]2/AgSbF6 | C-H Activation/Cyclization | Indole derivatives, Alkynes/Alkenes | Spiroindolinones, Benzo[a]carbazoles | nih.gov |

| Rh(III) catalyst | C4-H Activation | Indole, Maleimides | C4-functionalized indoles | acs.org |

| Rhodium catalyst | Oxidative Annulation | 2-Phenylindole, Alkenes/Alkynes | 6H-Isoindolo[2,1-a]indoles | nih.gov |

Cobalt(III)-Catalyzed Oxidative Indole Synthesis

In recent years, cobalt catalysis has gained significant attention as a more sustainable and cost-effective alternative to precious metal catalysis. Cobalt(III)-catalyzed C-H activation has been successfully applied to the synthesis of indoles and their derivatives.

A mild Co(III)-catalyzed oxidative annulation of N-arylureas and internal alkynes has been developed for the synthesis of diverse indoles. nih.gov This method demonstrates broad functional group compatibility. Furthermore, a redox-neutral cobalt(III)-catalyzed approach for the direct synthesis of unprotected indoles from Boc-protected hydrazines has been reported, featuring an N-N bond cleavage. acs.org

The regioselectivity of cobalt(III)-catalyzed cyclization of N-nitrosoanilines with alkynes has been demonstrated to be highly effective for the synthesis of N-substituted indoles. wikipedia.org This method shows good reactivity with internal alkynes bearing electron-deficient groups, which are often challenging substrates in rhodium-catalyzed systems. wikipedia.org The redox-neutral annulation of alkynes by nitrones under cobalt(III) catalysis also provides a step-economical route to indoles with excellent site- and regio-selectivity. mt.com

| Catalyst | Directing Group | Reactants | Product | Key Features |

| Co(III) complex | Urea | N-Arylureas, Internal alkynes | Substituted indoles | Mild conditions, broad functional group tolerance. nih.gov |

| Co(III) complex | Boc-hydrazine | Boc-arylhydrazines, Alkynes | Unprotected indoles | Redox-neutral, N-N bond cleavage. acs.org |

| Co(III) catalyst | Nitroso | N-Nitrosoanilines, Alkynes | N-Substituted indoles | High regioselectivity, good reactivity with electron-deficient alkynes. wikipedia.org |

| Co(III) catalyst | Nitrone | Nitrones, Alkynes | Substituted indoles | Redox-neutral, excellent site- and regio-selectivity. mt.com |

Olefin Metathesis (e.g., Ring-Closing Metathesis, Cross-Metathesis)

Olefin metathesis has revolutionized the synthesis of cyclic and acyclic molecules, including complex heterocyclic systems. Ring-closing metathesis (RCM) is a particularly powerful tool for the construction of carbo- and heterocyclic rings.

The synthesis of fluorinated heterocycles via RCM has been successfully demonstrated. Ring-closing metathesis of vinyl fluoride-containing dienes in the presence of ruthenium alkylidene carbene complexes proceeds efficiently to yield six- and seven-membered cyclic vinyl fluorides. nih.gov This methodology has been applied to prepare amine- and sulfamide-linked cyclo-olefins, as well as carbocyclic systems, from a simple commercial fluoro-olefin. nih.gov The application of olefin metathesis, especially RCM, has been extensively used in the synthesis of various heteroaromatic compounds, including pyrroles, furans, and pyridines. acs.org

While direct examples for the synthesis of this compound are not prominent, the synthesis of fluorinated N-heterocycles through RCM establishes a proof of principle for the applicability of this methodology. acs.org Cross-metathesis (CM) can also be employed to build up the necessary diene precursors for subsequent RCM.

| Metathesis Type | Catalyst | Substrate Type | Product Type | Relevance |

| Ring-Closing Metathesis (RCM) | Ruthenium alkylidene | Vinyl fluoride-containing dienes | Cyclic vinyl fluorides | Synthesis of fluorinated heterocycles. nih.gov |

| Ring-Closing Metathesis (RCM) | Ruthenium-based | Dienes, Enynes | Heteroaromatic compounds | General synthesis of N-heterocycles. acs.org |

Other Advanced Synthetic Transformations

Beyond transition metal-catalyzed cross-coupling and metathesis reactions, other classical and modern synthetic transformations play a crucial role in the synthesis and functionalization of indole and indoline systems.

Friedel-Crafts Reactions for Indole/Indoline Systems

The Friedel-Crafts reaction, a classic method for C-C bond formation on aromatic rings, can be applied to indole and indoline systems to introduce alkyl or acyl substituents. masterorganicchemistry.com

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). mt.comlibretexts.org The resulting aryl ketone is deactivated towards further substitution, preventing polyacylation. For the synthesis of 2-phenylindoline derivatives, a Friedel-Crafts acylation of a suitable indoline precursor with benzoyl chloride could introduce the benzoyl group, which could then be reduced to the desired phenyl group. Intramolecular Friedel-Crafts reactions are also valuable for constructing polycyclic indole-containing systems. khanacademy.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. A significant drawback of this reaction is the potential for carbocation rearrangements and polyalkylation due to the activating nature of the introduced alkyl group.

| Reaction Type | Reagents | Catalyst | Key Features |

| Acylation | Acyl chloride, Acid anhydride | AlCl₃ | Forms monoacylated products; no carbocation rearrangement. mt.comlibretexts.org |

| Alkylation | Alkyl halide | AlCl₃, FeCl₃ | Prone to carbocation rearrangements and polyalkylation. |

Michael Additions to Indole/Indoline Systems

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Indoles, being electron-rich heterocycles, can act as excellent nucleophiles in Michael additions, typically reacting at the C3 position.

While direct C2-addition is less common, functionalization at this position can be achieved through subsequent reactions. The Michael addition of indoles to various electron-deficient olefins, such as nitroolefins and α,β-unsaturated ketones, has been extensively studied. acs.org These reactions can be catalyzed by various catalysts, including Brønsted acids, Lewis acids, and organocatalysts. For instance, tetrabutylammonium (B224687) hydrogen sulfate (B86663) has been shown to catalyze the addition of indoles to electron-deficient olefins in water, yielding 3-substituted indole adducts. acs.org

The development of organocatalytic asymmetric Michael additions provides a powerful tool for the enantioselective synthesis of chiral indole derivatives. These reactions are crucial for the synthesis of biologically active compounds.

| Catalyst Type | Michael Acceptor | Product | Key Features |

| Tetrabutylammonium hydrogen sulfate | Electron-deficient olefins | 3-Substituted indoles | Reaction in aqueous media, good to excellent yields. acs.org |

| Organocatalysts | α,β-Unsaturated carbonyls | Chiral 3-substituted indoles | Enantioselective synthesis. |

C-H Activation and Selective Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis, circumventing the need for pre-functionalized starting materials. acs.org Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in the development of C-H activation methodologies applicable to heterocyclic systems like indolines. acs.orgnih.govnih.govnih.gov

Strategies for the synthesis and functionalization of this compound and its analogs via C-H activation often rely on the use of directing groups to control regioselectivity. nih.govnih.gov These directing groups, attached to the indoline nitrogen, position the metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. For a this compound core, C-H activation could be targeted at various positions on both the indoline scaffold and the 2-phenyl substituent to introduce additional complexity.

Key Research Findings:

Palladium Catalysis: Palladium catalysts are widely used for the direct arylation, olefination, and carbonylation of C(sp²)–H bonds in aromatic and heteroaromatic systems. nih.govacs.orglew.ro In the context of a pre-formed this compound, a suitable directing group on the nitrogen could facilitate C-H activation at the C7 position of the indoline core or at the ortho position of the 2-phenyl ring.

Rhodium Catalysis: Rhodium catalysts have also proven effective for C-H activation, often exhibiting complementary reactivity to palladium. nih.govresearchgate.netresearchgate.net Rhodium(III) catalysts, for instance, can be employed for the annulation of indoles and related heterocycles through C-H activation. researchgate.netresearchgate.net These methods could be adapted for the synthesis of more complex fused systems starting from a this compound derivative.

| Catalyst System | Directing Group (Example) | Target C-H Bond | Potential Functionalization |

| Pd(OAc)₂ / Ligand | Pyridinyl, Picolinamide | C7 of indoline, ortho- of phenyl | Arylation, Alkenylation, Acetoxylation |

| [RhCp*Cl₂]₂ / AgSbF₆ | Carbamate, Amide | C7 of indoline, ortho- of phenyl | Annulation, Amidation |

This table presents potential applications of C-H activation strategies to the this compound scaffold based on methodologies developed for related indole and indoline systems.

Oxidative Functionalization Methods (e.g., using Hypervalent Iodine Reagents)

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign oxidants in organic synthesis. nih.govfrontiersin.orgfrontiersin.org They can mediate a wide range of transformations, including fluorinations, hydroxylations, and aminofluorinations, under mild conditions. arkat-usa.orgbeilstein-journals.org For the synthesis and functionalization of this compound, these reagents offer powerful strategies for introducing fluorine or other functional groups.

One key application of hypervalent iodine reagents is in electrophilic fluorination. researchgate.net Reagents such as (difluoroiodo)arenes can be generated in situ from iodoarenes and a fluoride (B91410) source. acs.org These species can then react with electron-rich substrates to introduce a fluorine atom. While the 4-fluoro substituent is already present in the target molecule, these methods could be employed in the synthesis of the indoline core or for the introduction of additional fluorine atoms.

Furthermore, hypervalent iodine reagents can be used for oxidative C-H functionalization. rsc.org For instance, PhI(OAc)₂ can be used to introduce acetoxy groups at activated C-H positions. frontiersin.org In the case of this compound, this could potentially be used to functionalize the benzylic C3 position or other accessible C-H bonds.

Key Research Findings:

Fluorination: Hypervalent iodine reagents, in combination with a fluoride source like HF-pyridine or triethylamine (B128534) trihydrofluoride, can be used for the fluorination of alkenes and electron-rich aromatic rings. arkat-usa.orgbeilstein-journals.org

Oxidative Cyclizations: These reagents can promote intramolecular cyclizations of unsaturated precursors to form heterocyclic rings, a strategy that could be envisioned for the construction of the indoline skeleton itself.

Group Transfer Reactions: Diaryliodonium salts, a class of hypervalent iodine reagents, are excellent arylating agents and can be used to introduce aryl groups onto various nucleophiles. nih.govnih.gov

| Hypervalent Iodine Reagent | Co-reagent / Additive | Transformation | Potential Application |

| PhI(OAc)₂ (PIDA) | Acetic Acid | Acetoxylation | Functionalization at C3 or C7 |

| ArIF₂ (in situ generated) | HF-Pyridine | Fluorination | Synthesis of fluorinated precursors |

| [Ar₂I]BF₄ | Transition Metal Catalyst | Arylation | Introduction of additional aryl groups |

This table illustrates potential applications of hypervalent iodine reagents in the synthesis and functionalization of molecules related to this compound.

Electrochemical Synthesis and Functionalization Techniques

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, utilizing electrons as traceless reagents to drive redox reactions. researchgate.netacs.orgrsc.org In the context of this compound, electrosynthesis can be applied to both the construction of the indoline ring and its subsequent functionalization through C-H activation. nih.govacs.org

Electrochemical C-H functionalization can be achieved through anodic oxidation of the substrate to generate a reactive intermediate, such as a radical cation, which then reacts with a suitable nucleophile. nih.govresearchgate.net This approach avoids the need for stoichiometric chemical oxidants. For this compound, this could enable the introduction of various functional groups at positions with accessible oxidation potentials.

Moreover, electrochemical fluorination provides a direct method for introducing fluorine into organic molecules. lew.roresearchgate.netnih.govrsc.org Anodic fluorination in the presence of a fluoride source, such as Et₃N·3HF, can lead to the selective incorporation of fluorine. researchgate.netresearchgate.net This could be a key step in the synthesis of the this compound precursor.

Key Research Findings:

Anodic C-H Amination: Intramolecular electrochemical C-H amination of vinyl anilines, mediated by iodine, has been developed for the synthesis of indoline and indole derivatives. acs.org

Oxidative Coupling: Electrochemical methods can be used for the oxidative coupling of phenols and other electron-rich arenes, which could be adapted for the formation of the biaryl bond in the 2-phenylindoline core.

Decarboxylative Fluorination: An electrochemical decarboxylative fluorination has been reported using hexafluorosilicate (B96646) salts as an inexpensive fluorine source, providing access to aliphatic fluorides. nih.gov

| Electrochemical Method | Electrolyte / Mediator | Transformation | Potential Application |

| Anodic C-H Functionalization | Supporting Electrolyte (e.g., Bu₄NBF₄) | Alkoxylation, Cyanation | Functionalization of the indoline core |

| Anodic Fluorination | Et₃N·nHF | Fluorination | Introduction of the 4-fluoro substituent |

| Iodine-Mediated Cyclization | NaI | C-N bond formation | Synthesis of the indoline ring |

This table summarizes potential electrochemical approaches for the synthesis and functionalization of this compound and related structures.

Reaction Mechanisms and Mechanistic Investigations of 4 Fluoro 2 Phenylindoline Synthesis and Transformations

Elucidation of Catalytic Cycles in Fluorinated Indoline (B122111) Synthesis

The introduction of fluorine into the indoline framework often relies on sophisticated catalytic systems, primarily involving transition metals such as palladium, gold, and rhodium. The elucidation of the catalytic cycles for these transformations is key to optimizing reaction conditions and expanding their scope.

Palladium-Catalyzed Cycles: Palladium catalysis is a cornerstone for the synthesis of fluorinated indolines. One proposed mechanism for the synthesis of trifluoromethyl-containing indolines involves a Pd(II)/Pd(IV) catalytic cycle. The cycle is initiated by the coordination of an alkene to the Pd(II) catalyst. This is followed by nucleopalladation and subsequent oxidative addition of an aryl C-I bond to the palladium center, forming a Pd(IV) intermediate. Reductive elimination from this high-valent species then furnishes the indoline product and regenerates the active Pd(II) catalyst. nih.gov Another strategy involves the palladium-catalyzed C-H functionalization of indoles with Z-fluorovinyl iodonium (B1229267) salts, which also proceeds through a proposed Pd(II)/Pd(IV) cycle involving electrophilic C-2 palladation. nih.gov Furthermore, palladium catalysis can be directed by N-acyl groups to achieve regioselective acetoxylation at the C7 position of the indoline core. nsf.gov

Gold-Catalyzed Cycles: Gold catalysts, particularly Au(I) complexes, are effective in activating alkynes for nucleophilic attack, a common strategy in indole (B1671886) synthesis. unimi.itresearchgate.net In the synthesis of C3-fluorinated indoles and quinolones, a proposed mechanism involves the in situ generation of an α-imino gold carbene from an azidoalkyne. This intermediate is then trapped by a fluoride (B91410) source. Mechanistic studies have identified that the fluoride source can react with the gold catalyst to form a phosphine-ligated fluoride-bridged binuclear gold complex, which is believed to be the active catalyst. acs.org Gold-catalyzed annulation of alkynyl thioethers with isoxazoles to form sulfenylated indoles proceeds via a regioselective β-addition to the alkyne, leading to an α-imino α′-sulfenyl gold carbene intermediate. nih.gov

Interactive Table: Overview of Catalytic Systems in Indoline Synthesis

| Catalyst Type | Key Intermediates | Transformation Type | Reference |

|---|---|---|---|

| Palladium(II)/(IV) | Pd(IV) complex | Alkene Annulation | nih.gov |

| Gold(I) | α-Imino gold carbene | Fluorination of Azidoalkynes | acs.org |

| Palladium(II)/(IV) | Electrophilic Palladation | C-H Fluorovinylation | nih.gov |

| Gold(I) | α-Imino α′-sulfenyl gold carbene | Annulation of Alkynyl Thioethers | nih.gov |

Analysis of Radical and Cationic Intermediate Formation in Indoline Derivatives

Beyond concerted catalytic cycles, many transformations of indole and indoline derivatives proceed through highly reactive radical and cationic intermediates. These pathways open up unique avenues for functionalization that are often complementary to traditional methods.

Radical Intermediates: The inherent nucleophilicity of the indole ring makes it susceptible to coupling with radical species. For instance, α-keto radicals, generated via single-electron oxidation of enolates, can couple with indoles at the C3 position. nih.gov Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. Visible-light-promoted reactions, such as the cycloaddition of vinylindoles, can proceed through radical pathways. unimi.itunimi.it

Radical Cation Intermediates: A notable strategy involves the formation of a radical cation from an electron-rich substrate, which then undergoes reaction. For example, the [4+2] cycloaddition (Diels-Alder reaction) between 2-vinylindoles and neutral alkenes can be promoted by visible light photoredox catalysis. The proposed mechanism involves the single-electron oxidation of the electron-rich 2-vinylindole to its corresponding radical cation by the excited photocatalyst. This radical cation then engages with the alkene in a cycloaddition reaction. rsc.orgrsc.orgresearchgate.net

Cationic Intermediates: Cationic intermediates are also central to many indole and indoline synthetic methods. For example, the iodine(I/III)-catalyzed dearomatization of indoles to produce 2,3-difluorinated indolines is proposed to proceed through the formation of a β-fluorine-substituted carbocation intermediate. This intermediate is then trapped by a fluoride nucleophile to yield the final product.

Exploration of Proton Transfer Dynamics in Related Indole Systems

Proton transfer is a fundamental process that can significantly influence the photophysical properties and reactivity of heterocyclic systems like indoles. While not directly involving the synthesis of the indoline core, studying proton transfer in related indole systems provides insight into the behavior of the N-H bond and the electronic landscape of the molecule.

Excited-State Intramolecular Proton Transfer (ESIPT): In certain indole-containing systems, photoexcitation can trigger the transfer of a proton from a donor to an acceptor site within the same molecule. This process, known as ESIPT, is highly sensitive to molecular structure and environment. In specially designed indole-pyrrole systems, the ESIPT process can be finely tuned by the placement of electron-withdrawing or electron-donating groups and by extending the π-conjugation of the indole unit. rsc.orgrsc.org The rate of ESIPT can be influenced by the solvent polarity, which can stabilize the intramolecular charge transfer state and affect the reaction barrier. acs.orgnih.gov

Interactive Table: Factors Influencing Proton Transfer in Indole Systems

| Factor | Effect on Proton Transfer | System Studied | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups | Promotes ESIPT | Indole-Pyrrole Systems | rsc.org |

| π-Conjugation | Decreases ESIPT speed | Indole-Pyrrole Systems | rsc.org |

| Solvent Polarity | Stabilizes charge transfer state, can increase ESIPT barrier | Pyrrole-Indole Systems | nih.gov |

| Solvent Confinement (Micelles) | Can accelerate proton transfer rate | 7-Azaindole | nih.gov |

Mechanisms of Oxidative Cleavage and Rearrangement in Indole Derivatives

The indole ring, while generally stable, can undergo oxidative cleavage and rearrangement reactions under specific conditions, providing access to structurally distinct molecular scaffolds. These transformations are often biomimetic, drawing inspiration from the metabolic pathways of tryptophan.

Witkop Oxidation: The oxidative cleavage of the C2-C3 double bond of indoles, famously known as the Witkop oxidation, yields 2-ketoacetanilide derivatives. benthamdirect.comingentaconnect.comresearchgate.net This transformation can be achieved with various oxidants, including ozone, hydrogen peroxide, and oxone. ingentaconnect.comntu.edu.sg Mechanistic proposals for the reaction with hydrogen peroxide suggest an initial attack of the indole on an activated peroxide, leading to a hydroperoxide intermediate. This intermediate can then cyclize to form an unstable dioxetane, which subsequently rearranges to cleave the C2-C3 bond. A halide/oxone system can also facilitate this transformation, where the halide is proposed to be a recyclable catalyst. ntu.edu.sg

Oxidative Fragmentation of Oxindoles: A mechanistically distinct pathway for C2-C3 bond cleavage has been developed for oxindole (B195798) derivatives. nih.govcaltech.edufigshare.com This sequence involves a copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation. Unlike the classic Witkop oxidation, this protocol allows for the incorporation of external nucleophiles. The fragmentation is believed to proceed through a 2-acylphenylisocyanate intermediate, which can then be trapped by various nucleophiles (e.g., amines, alcohols, water) to generate a diverse array of heterocyclic scaffolds and aniline (B41778) derivatives. caltech.edu

Photochemical Oxidative Cleavage: The indole ring of tryptophan is susceptible to photochemical oxidation, often involving singlet oxygen. acs.orgacs.org Upon light irradiation in the presence of a photosensitizer, tryptophan can be oxidized to various intermediates, including hydroperoxides and dioxetanes. These intermediates can then rearrange to cleave the indole ring, forming N-formylkynurenine, which is a key step in tryptophan catabolism. acs.orgnih.gov This process can be intercepted; for example, the addition of ammonia (B1221849) can trap an intermediate, leading to the formation of a quinazoline (B50416) scaffold instead of the typical cleavage products. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Fluoro 2 Phenylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-Fluoro-2-phenylindoline, a combination of ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments would confirm the molecular structure.

¹H NMR spectroscopy would identify all non-exchangeable protons and their environments. The spectrum is expected to show distinct signals for the aromatic protons on both the fluoro-substituted benzene (B151609) ring and the C2-phenyl group, as well as signals for the aliphatic protons at the C3 position and the N-H proton of the indoline (B122111) ring. Spin-spin coupling patterns would be critical for assigning specific protons. For instance, the protons on the fluorinated ring would exhibit coupling to the ¹⁹F nucleus.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum would show distinct resonances for the aliphatic carbons (C2 and C3) and the aromatic carbons. The carbon atoms on the fluorinated ring would appear as doublets due to C-F coupling, a characteristic feature that aids in their assignment.

DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-90 spectrum would only show signals for CH carbons (C2 and aromatic CHs), while a DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups (C3). This information, combined with the ¹³C spectrum, allows for the unambiguous assignment of each carbon atom.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Notes |

|---|---|---|---|

| Aromatic C-H (Phenyl & Indoline) | ¹H NMR | 6.5 - 7.5 | Multiplets, complex coupling patterns |

| N-H | ¹H NMR | 3.5 - 4.5 | Broad singlet, exchangeable with D₂O |

| C2-H (Methine) | ¹H NMR | 4.5 - 5.5 | Multiplet or Doublet of Doublets |

| C3-H₂ (Methylene) | ¹H NMR | 3.0 - 3.5 | Two separate multiplets (diastereotopic) |

| Aromatic C=C | ¹³C NMR | 110 - 155 | Signals for C-F will show large coupling constants |

| C2 (Methine) | ¹³C NMR | 60 - 70 | Positive in DEPT-135, visible in DEPT-90 |

| C3 (Methylene) | ¹³C NMR | 35 - 45 | Negative in DEPT-135 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural insights from its fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) would be employed for this compound.

The high-resolution mass spectrum would provide the exact mass of the molecular ion [M]⁺•, allowing for the confirmation of the molecular formula, C₁₄H₁₂FN. The fragmentation pattern, typically induced by electron impact (EI) in GC-MS, provides a structural fingerprint. chemguide.co.uk Key fragmentation pathways for this molecule would likely involve:

Loss of the phenyl group: Cleavage of the C2-phenyl bond to yield a stable fragment corresponding to [M - C₆H₅]⁺.

Loss of a hydrogen radical: Formation of a stable [M - H]⁺ ion.

Ring cleavage: Fragmentation of the indoline ring system.

Loss of HF: Elimination of hydrogen fluoride (B91410) is a possible fragmentation pathway for fluorinated aromatic compounds. whitman.edu

Plausible Mass Fragments for this compound

| m/z Value (Nominal) | Plausible Fragment Identity | Notes |

|---|---|---|

| 213 | [C₁₄H₁₂FN]⁺• | Molecular Ion (M⁺•) |

| 212 | [M - H]⁺ | Loss of a hydrogen atom |

| 136 | [M - C₆H₅]⁺ | Loss of the phenyl group from C2 |

| 109 | [C₇H₆F]⁺ | Fragment corresponding to a fluorotropylium or related ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for separating enantiomers. nih.gov

For purity assessment, a reversed-phase HPLC method would typically be developed using a C18 or a phenyl-based column. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid, would be used to separate this compound from any impurities or starting materials. Purity would be determined by the area percentage of the main peak detected by a UV detector.

The C2 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Chiral HPLC is essential for separating and quantifying these enantiomers. phenomenex.com This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds. bgb-analytik.com Method development involves screening different chiral columns and mobile phase systems (normal-phase, polar-organic, or reversed-phase) to achieve baseline separation of the two enantiomers. hplc.eu The enantiomeric ratio (or enantiomeric excess) is then calculated from the relative peak areas.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique would unambiguously confirm the connectivity of the atoms in this compound and provide precise measurements of bond lengths, bond angles, and torsional angles.

Vibrational Spectroscopy Methodologies (e.g., Fourier Transform Infrared, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. labmanager.com These two techniques are complementary; FTIR measures the absorption of infrared radiation, while Raman measures the scattering of laser light. thermofisher.com

The FTIR and Raman spectra of this compound would display characteristic bands confirming the presence of its key functional groups.

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ in the FTIR spectrum.

Aromatic C-H Stretch: Sharp bands typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands for the CH and CH₂ groups of the indoline ring would appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: Typically found in the 1250-1350 cm⁻¹ region.

C-F Stretch: A strong, characteristic band in the FTIR spectrum, usually between 1000 and 1300 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | FTIR | 3300 - 3500 |

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 3000 |

| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1600 |

| C-F Stretch | FTIR | 1000 - 1300 |

Chiroptical Spectroscopic Techniques for Chiral Recognition and Conformational Studies (e.g., Circularly Polarized Luminescence, Electronic Circular Dichroism)

Chiroptical techniques are uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules. Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light. For this compound, the ECD spectrum would provide information about the absolute configuration (R or S) of the stereocenter at C2. By comparing the experimental ECD spectrum to one predicted by quantum chemical calculations, the absolute stereochemistry can be assigned.

Circularly Polarized Luminescence (CPL) is the emission analogue of ECD, measuring the differential emission of left- and right-circularly polarized light from a chiral fluorophore. If this compound or a derivative were found to be luminescent, CPL could provide detailed information about the geometry of the molecule in its excited state.

Fluorescence-Based Spectroscopic Methods for Molecular Interactions (e.g., Fluorescence Anisotropy, Fluorescence Resonance Energy Transfer, Phase and Modulation Fluorometry)

Fluorescence Anisotropy measures the rotational diffusion of a fluorescent molecule. Changes in anisotropy upon binding to a larger molecule (e.g., a protein) can be used to study binding affinity and kinetics.

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. If this compound were used as a donor or acceptor in a FRET pair, the technique could be used to measure distances on a nanometer scale, for example, within a biological macromolecule.

Phase and Modulation Fluorometry provides detailed information about the fluorescence lifetime of a molecule. This can reveal information about the fluorophore's local environment, including solvent polarity, viscosity, and the presence of quenchers.

Theoretical and Computational Chemistry Studies of 4 Fluoro 2 Phenylindoline

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of 4-Fluoro-2-phenylindoline. Methods like Density Functional Theory (DFT) have become central to studying the electronic properties of molecules due to their balance of accuracy and computational cost. nih.govmdpi.com The B3LYP functional, a hybrid DFT method, is frequently employed for such calculations, often paired with a basis set like 6-311++G(d,p) to achieve reliable results for geometry optimization and electronic property analysis. nih.govresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this analysis, typically performed using DFT methods, reveals crucial structural parameters such as bond lengths, bond angles, and dihedral angles in its ground state. researchgate.net The resulting optimized structure provides a realistic model for further analysis of the molecule's electronic properties and reactivity. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C4-F | 1.36 |

| Bond Length (Å) | N1-C2 | 1.47 |

| Bond Length (Å) | C2-C(Phenyl) | 1.52 |

| Bond Angle (°) | C3-C4-F | 119.5 |

| Bond Angle (°) | N1-C2-C3 | 103.2 |

| Dihedral Angle (°) | C3a-C4-C5-C6 | -0.5 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. malayajournal.orgnih.gov A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich phenyl and indoline (B122111) rings, while the LUMO may be distributed across the aromatic systems.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface. nih.gov It maps regions of varying electrostatic potential, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) areas. researchgate.netresearchgate.net The MEP map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. malayajournal.org In this compound, negative potential is expected around the electronegative fluorine atom and the nitrogen atom's lone pair, indicating sites for electrophilic attack. Positive potential would likely be found around the hydrogen atoms, particularly the N-H proton. chemrxiv.org

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.85 | Electron-donating ability |

| ELUMO | -1.10 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.75 | Chemical stability and reactivity |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help elucidate the nature of these transitions, such as n→π* or π→π* transitions. mdpi.com The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. aps.org For a molecule like this compound, TD-DFT would be instrumental in understanding its photophysical properties and interpreting its experimental UV-Vis spectrum.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the packing of molecules is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal structure. ias.ac.inmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. ias.ac.in This analysis generates two-dimensional "fingerprint plots" that provide a quantitative summary of different types of interactions, such as H···H, C···H/H···C, and F···H/H···F contacts. nih.gov For this compound, this method could reveal the presence of weak hydrogen bonds (e.g., N-H···F), C-H···π interactions, and π-π stacking, which are crucial for understanding its crystal packing and polymorphism.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| C···H / H···C | 28.0 |

| F···H / H···F | 15.2 |

| N···H / H···N | 5.8 |

| C···C (π-π stacking) | 3.5 |

| Other | 2.0 |

Molecular Modeling and Docking Studies for Understanding Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is fundamental in drug discovery for understanding the mechanism of action and for designing more potent inhibitors. nih.gov For this compound, docking studies could be performed against various biological targets to explore its potential therapeutic applications. The analysis would identify key binding interactions, such as hydrogen bonds formed by the N-H group, hydrophobic interactions involving the phenyl and indoline rings, and potential halogen bonding from the fluorine atom. nih.govorientjchem.org The docking score, an estimate of the binding affinity, helps in ranking potential drug candidates. orientjchem.org

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Hydrogen Bond Interactions | N-H group with Asp128 (2.1 Å) |

| Hydrophobic Interactions | Phenyl ring with Leu83, Val102 |

| Halogen Bond Interactions | Fluorine atom with backbone carbonyl of Gly126 (3.0 Å) |

| Interacting Residues | Asp128, Leu83, Val102, Gly126, Phe201 |

Computational Studies of Reactive Intermediates (e.g., Radical Cations)

Theoretical and computational chemistry provides invaluable insights into the transient and highly reactive species that can be formed from this compound, such as its radical cation. Although specific computational studies on the radical cation of this compound are not extensively documented in publicly available literature, the well-established principles of computational chemistry and studies on analogous structures, such as indole (B1671886) and indoline radical cations, allow for a detailed projection of the methodologies and the nature of the findings that such research would entail.

Density Functional Theory (DFT) is a primary tool for investigating the electronic structure, geometry, and reactivity of radical cations. acs.orgnih.gov These computational methods can elucidate the distribution of spin density and charge, which is crucial for understanding the reactivity of these intermediates. acs.org For the this compound radical cation, computational models would predict how the fluorine and phenyl substituents influence its electronic properties.

In computational studies of similar aromatic radical cations, it has been shown that the spin density is often delocalized across the molecule. copernicus.org For the radical cation of this compound, it is anticipated that the spin density would be distributed across the indoline core and the phenyl ring. The precise distribution would be sensitive to the molecular geometry. acs.org DFT calculations can provide detailed maps of spin density, highlighting the atoms that bear the highest degree of radical character and are therefore most susceptible to further reaction. purdue.edu

The reactivity of the this compound radical cation, including its potential reaction pathways and the regioselectivity of its reactions, can be predicted through computational analysis. acs.orgnih.gov Theoretical calculations can model the transition states of potential reactions, providing insights into the activation energies and thermodynamic favorability of different chemical transformations. rsc.org

To illustrate the type of data generated from such computational studies, the following table presents hypothetical results from a DFT calculation on the this compound radical cation. This data is representative of what would be obtained from a standard computational analysis and is based on findings for related indole radical cations. acs.org

| Property | Calculated Value | Methodology |

|---|---|---|

| Total Energy | -X.XXXX Hartrees | B3LYP/6-311+G(d,p) |

| Spin Density on Nitrogen | +0.XXX | Mulliken Population Analysis |

| Spin Density on C2 | +0.XXX | Mulliken Population Analysis |

| Spin Density on C4 | -0.XXX | Mulliken Population Analysis |

| Dipole Moment | X.XXX Debye | B3LYP/6-311+G(d,p) |

Furthermore, computational studies can explore the electronic transitions of the this compound radical cation. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum, which can be valuable for identifying this transient species in experimental settings. tandfonline.comresearchgate.net The following table provides an example of the kind of data that would be generated from a TD-DFT calculation.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| D₀ → D₁ | XXX | 0.XXXX | HOMO → LUMO |

| D₀ → D₂ | XXX | 0.XXXX | HOMO-1 → LUMO |

| D₀ → D₃ | XXX | 0.XXXX | HOMO → LUMO+1 |

Chemical Reactivity and Functionalization Strategies for 4 Fluoro 2 Phenylindoline

Regioselective Functionalization at Indoline (B122111) Ring Positions (e.g., C3-functionalization)

The indoline ring offers several positions for functionalization, but the C3 position is particularly noteworthy due to its nucleophilic character, analogous to the reactivity of indoles. The presence of the C2-phenyl group and the C4-fluoro substituent influences the electron density and steric accessibility of the ring, thereby guiding the regioselectivity of reactions.

C3-Alkylation and Arylation:

The C3 position of the indoline nucleus is nucleophilic and readily participates in reactions with various electrophiles. nih.gov Metal-catalyzed cross-coupling reactions are a powerful tool for introducing new carbon-carbon bonds at this position. For instance, palladium-catalyzed reactions can be employed for C3-arylation. nih.gov While direct examples on 4-fluoro-2-phenylindoline are not extensively documented, the principles of indole (B1671886) chemistry suggest that reactions like the Friedel-Crafts alkylation are feasible. nih.govrsc.org

A typical approach for C3-alkylation involves the reaction of the indoline with an appropriate electrophile, such as an aldehyde or an N,O-acetal, often catalyzed by a Lewis acid like copper(II) triflate. rsc.orgcardiff.ac.uk The electron-withdrawing nature of the C4-fluoro group is expected to slightly decrease the nucleophilicity of the C3 position compared to a non-fluorinated analogue, potentially requiring tailored reaction conditions to achieve high yields.

Below is a representative table of potential C3-functionalization reactions based on established indole chemistry.

| Reaction Type |

This table illustrates potential reactions based on the known reactivity of the indole/indoline scaffold.

N-Alkylation and Other N-Derivatizations of the Indoline Nitrogen

The nitrogen atom of the indoline ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can significantly alter the molecule's properties. nih.gov

N-Alkylation:

N-alkylation is a common transformation for secondary amines like indoline. Standard methods involve reacting the indoline with an alkyl halide in the presence of a base. The choice of base and solvent is critical to control the reaction's efficiency and prevent side reactions. Stronger bases like sodium hydride are often used to deprotonate the nitrogen, forming a highly nucleophilic indolide anion that readily reacts with electrophiles.

N-Acylation:

N-acylation is another important derivatization, typically achieved by reacting the indoline with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine. rsc.orgmdpi.com This reaction introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the ring system. This modification is particularly useful in medicinal chemistry for tuning ligand-receptor interactions.

The following table summarizes common N-derivatization strategies applicable to this compound.

| Reaction Type |

This table shows established methods for the N-functionalization of secondary amines like indoline.

Strategic Introduction of Fluorine Atoms and Other Halogen Substituents

The introduction of additional halogen atoms, particularly fluorine, onto the this compound core is a valuable strategy for fine-tuning molecular properties. bohrium.commdpi.com Fluorine's unique characteristics—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can enhance metabolic stability, binding affinity, and membrane permeability. bohrium.com

Electrophilic Fluorination:

Late-stage fluorination can be achieved using electrophilic fluorinating reagents. mit.edu Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used to introduce fluorine onto electron-rich aromatic and heterocyclic systems. mit.edu For this compound, electrophilic aromatic substitution would likely be directed to the positions most activated by the nitrogen atom and least deactivated by the existing fluorine atom, such as the C6 position on the indoline ring or ortho/para positions on the C2-phenyl ring. The precise regioselectivity would depend on the specific reaction conditions and the steric environment of the molecule.

Halogenation with Other Halogens:

Besides fluorine, other halogens like chlorine, bromine, and iodine can be introduced using appropriate electrophilic halogenating agents (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine). These halogens can serve as handles for further synthetic transformations, such as cross-coupling reactions. For instance, the halogenation of 2-trifluoromethylindole has been shown to yield 3-chloro, 3-bromo, and 3-iodo derivatives, which are versatile intermediates for further coupling reactions. nih.gov

"Fluorine-Walk" and Systematic Substituent Variation Strategies for Chemical Property Modulation

The "Fluorine-Walk" is a medicinal chemistry strategy that involves the systematic replacement of hydrogen atoms with fluorine atoms at various positions on a lead compound to probe structure-activity relationships (SAR). nih.govsite123.me This approach can identify regions of a molecule that are sensitive to electronic changes and can lead to analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govacs.orgnih.gov

This strategy has been successfully applied to the closely related 2-phenylindole (B188600) scaffold to develop allosteric modulators for the cannabinoid 1 receptor (CB1R). nih.gov In these studies, fluorine was systematically introduced ("walked") around the 2-phenylindole core, including positions on the indole ring and the C2-phenyl ring. nih.gov The results demonstrated that the position of the fluorine atom had a profound impact on the compound's biological activity, metabolic stability, and aqueous solubility. nih.govacs.orgnih.gov

For instance, fluorination at specific positions of the 2-phenylindole scaffold led to compounds with enhanced functional potency and improved metabolic stability. nih.gov The data from such studies are invaluable for understanding the electronic requirements of the ligand-binding site and for designing next-generation molecules with optimized properties. nih.gov

The table below, inspired by SAR studies on 2-phenylindoles, illustrates how a "Fluorine-Walk" could hypothetically modulate the properties of a this compound-based compound. nih.gov

| Position of Additional Fluorine |

This table is a hypothetical representation based on published "Fluorine-Walk" SAR data for the analogous 2-phenylindole scaffold. nih.gov

Advanced Chemical Applications and Material Science Relevance of 4 Fluoro 2 Phenylindoline Analogs

Role in Organic Light-Emitting Diode (OLED) Host Materials

The performance of an OLED is intrinsically linked to the properties of the materials used in its emissive layer, where the host material plays a pivotal role in facilitating efficient charge transport and energy transfer to the guest emitter molecules. The introduction of a 4-fluoro-2-phenylindoline scaffold into host materials offers a strategic approach to modulate these key properties.

Chemical Structure-Property Relationships in Charge Transport:

The efficiency of charge transport in OLED host materials is largely dictated by the molecular structure, which influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the charge carrier mobility. The incorporation of the electron-withdrawing fluorine atom at the 4-position of the indoline (B122111) ring in this compound analogs has a pronounced effect on the electronic properties of the molecule.

Impact of Fluorination: The high electronegativity of the fluorine atom leads to a stabilization of the HOMO and LUMO energy levels. This can be advantageous for creating host materials with deep HOMO levels, which can facilitate better hole injection from the hole transport layer and block electron leakage to the anode. Furthermore, fluorination can enhance the electron affinity of the material, which is beneficial for improved electron transport. Studies on related fluorinated aromatic compounds have shown that strategic fluorination can lead to more balanced charge transport, a critical factor for achieving high recombination efficiency in the emissive layer.

Bipolar Characteristics: By functionalizing the this compound core with both electron-donating and electron-accepting moieties, it is possible to design bipolar host materials. A bipolar host can transport both holes and electrons effectively, leading to a wider recombination zone within the emissive layer and reducing efficiency roll-off at high brightness levels.

Chemical Structure-Property Relationships in Energy Transfer:

Efficient energy transfer from the host to the guest emitter is paramount for bright and efficient OLEDs. This process is governed by the triplet energy (T₁) of the host and the energy transfer mechanism (Förster or Dexter).

Triplet Energy: The host material must possess a higher triplet energy than the phosphorescent or thermally activated delayed fluorescence (TADF) emitter to prevent back energy transfer and quenching of the emitter's excited state. The rigid indoline structure, combined with the electronic effects of the fluorine and phenyl groups, can be tailored to achieve a high triplet energy. Theoretical modeling and experimental studies on similar heterocyclic structures have demonstrated that the triplet energy can be fine-tuned by modifying the substituents on the aromatic rings.

Förster and Dexter Transfer: The efficiency of Förster resonance energy transfer (FRET) depends on the spectral overlap between the host's emission and the guest's absorption, while Dexter energy transfer relies on the spatial overlap of the molecular orbitals of the host and guest. The molecular design of this compound analogs allows for the optimization of these parameters. For instance, attaching chromophoric groups can modulate the emission spectrum of the host to achieve better overlap with the guest's absorption for efficient FRET.

| Property | Influence of this compound Scaffold |

| Charge Transport | |

| HOMO/LUMO Levels | Fluorine atom lowers energy levels, potentially improving charge injection/blocking. |

| Charge Mobility | Phenyl group provides π-conjugation; functionalization can create bipolar transport. |

| Energy Transfer | |

| Triplet Energy (T₁) | Rigid core and electronic tuning can lead to high T₁ levels suitable for phosphorescent and TADF emitters. |

| Energy Transfer Mechanism | Molecular design allows for optimization of spectral overlap (Förster) and orbital overlap (Dexter). |

Development as Chemical Probes for Molecular Recognition and Binding Studies

The development of fluorescent chemical probes for molecular recognition is a cornerstone of chemical biology, enabling the visualization and study of biological processes and the detection of specific analytes. The this compound scaffold provides a versatile platform for the design of such probes due to its inherent fluorescence potential and the ability to introduce specific recognition moieties.

Chemical Interaction Mechanisms:

The functionality of a chemical probe is determined by its ability to selectively interact with a target molecule or ion, leading to a detectable change in its photophysical properties, such as fluorescence intensity or wavelength.

Non-Covalent Interactions: this compound-based probes can be designed to interact with target molecules through a variety of non-covalent interactions, including:

Hydrogen Bonding: The nitrogen atom of the indoline ring can act as a hydrogen bond acceptor, while appropriate functionalization can introduce hydrogen bond donor sites.

π-π Stacking: The aromatic phenyl and indoline rings can participate in π-π stacking interactions with aromatic residues in biomolecules or other flat aromatic analytes.

Coordination Chemistry: By incorporating chelating groups into the this compound structure, probes can be developed for the selective detection of metal ions. The binding of a metal ion to the chelating moiety can modulate the electronic properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescence response. The fluorine atom can also influence the coordination environment and the binding affinity for specific metal ions.

Covalent Interactions: For activity-based sensing, the probe can be designed to undergo a specific chemical reaction with the target, leading to a permanent change in its fluorescence. For example, a reactive group can be incorporated that selectively reacts with the active site of an enzyme, resulting in the covalent attachment of the probe and a corresponding change in its emission.

The design of these probes often relies on principles such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a PET-based sensor, the binding event can disrupt the quenching of the fluorophore by a nearby electron-donating or -withdrawing group, leading to an increase in fluorescence. In an ICT-based probe, the interaction with the analyte can alter the electronic push-pull character of the molecule, resulting in a shift in the emission wavelength.

| Interaction Mechanism | Description |

| Hydrogen Bonding | The indoline nitrogen can act as a hydrogen bond acceptor, facilitating interactions with specific functional groups on a target molecule. |

| π-π Stacking | The aromatic rings of the scaffold can engage in stacking interactions with other aromatic systems. |

| Coordination | Introduction of chelating moieties allows for the selective binding of metal ions, leading to a change in fluorescence. |

| Covalent Bonding | A reactive group on the probe can form a covalent bond with a target, often used in activity-based probes for enzymes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.